molecular formula C19H23N3O3 B7166465 N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7166465
M. Wt: 341.4 g/mol
InChI Key: DKTZJPPZRXEQCK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridinylmethyl group, and a dimethoxyphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-10-16(11-18(12-17)25-2)21-19(23)22-8-5-15(13-22)9-14-3-6-20-7-4-14/h3-4,6-7,10-12,15H,5,8-9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTZJPPZRXEQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridinylmethyl halide under basic conditions.

    Attachment of the Dimethoxyphenyl Moiety: This is typically done through an amide coupling reaction using a carboxylic acid derivative of the dimethoxyphenyl group and a coupling reagent like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
  • N-(3,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
  • N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxylate

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethoxyphenyl group and the pyridinylmethyl moiety provides unique properties that differentiate it from other similar compounds.

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